molecular formula C5H3BrN2O2 B8190490 5-Bromopyridazine-4-carboxylic acid

5-Bromopyridazine-4-carboxylic acid

Cat. No.: B8190490
M. Wt: 202.99 g/mol
InChI Key: DCDDEMGFGOKDGP-UHFFFAOYSA-N
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Description

5-Bromopyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2 The bromine atom is located at the 5-position, and the carboxylic acid group is at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridazine-4-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method is the bromination of pyridazine-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium compounds.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acids or esters.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed:

    Substituted Pyridazines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

5-Bromopyridazine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromopyridazine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

    5-Bromopyridine-3-carboxylic Acid: Similar structure but with the carboxylic acid group at the 3-position.

    4-Bromopyridine-3-carboxylic Acid: Similar structure but with the bromine atom at the 4-position and the carboxylic acid group at the 3-position.

    3-Bromopyridine: Lacks the carboxylic acid group but has a similar bromine substitution pattern.

Uniqueness: 5-Bromopyridazine-4-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the pyridazine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromopyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDDEMGFGOKDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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